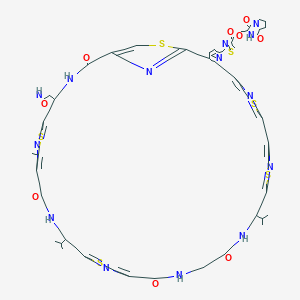
D-Glucose 6-phosphate barium*hydrate sig ma grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium–6-O-phosphonohexose (1/1) is a chemical compound that belongs to the class of phosphonates. It is a derivative of glucose and contains a barium ion attached to a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Barium–6-O-phosphonohexose (1/1) typically involves the reaction of glucose with a phosphonate reagent in the presence of a barium salt. The reaction conditions often include a controlled temperature and pH to ensure the successful attachment of the barium ion to the phosphonate group.
Industrial Production Methods: Industrial production of Barium–6-O-phosphonohexose (1/1) may involve large-scale chemical reactors where glucose and phosphonate reagents are mixed with barium salts under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Barium–6-O-phosphonohexose (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonate group.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or other reduced forms.
Substitution: The barium ion can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Metal salts such as sodium chloride or potassium nitrate can facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced forms of the phosphonate group and substituted metal-phosphonate complexes.
Scientific Research Applications
Barium–6-O-phosphonohexose (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Barium–6-O-phosphonohexose (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, affecting their activity and function. The phosphonate group can also participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
D-Glucose 6-phosphate barium salt hydrate: A similar compound with a barium ion attached to a glucose derivative.
6-O-Phosphonohexose - barium (11): Another compound with a similar structure and properties.
Uniqueness: Barium–6-O-phosphonohexose (1/1) is unique due to its specific combination of a barium ion and a phosphonate group attached to a glucose derivative. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXWGPPBDKBMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Ba] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585168 |
Source


|
| Record name | Barium--6-O-phosphonohexose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150400-00-3 |
Source


|
| Record name | Barium--6-O-phosphonohexose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 150400-00-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)


![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)



![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)



